molecular formula C9H7IO3 B12083803 Benzoic acid, 4-formyl-2-iodo-, methyl ester CAS No. 1253792-59-4

Benzoic acid, 4-formyl-2-iodo-, methyl ester

Cat. No.: B12083803
CAS No.: 1253792-59-4
M. Wt: 290.05 g/mol
InChI Key: LPRLKXULYATVAA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-formyl-2-iodo-, methyl ester is an organic compound with the molecular formula C9H7IO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a formyl group, and the hydrogen atom at the ortho position is replaced by an iodine atom The compound is also esterified with a methyl group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-formyl-2-iodo-, methyl ester typically involves the iodination of methyl 4-formylbenzoate. The process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the ortho position relative to the formyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-formyl-2-iodo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: 4-Carboxy-2-iodobenzoic acid, methyl ester.

    Reduction: 4-Hydroxymethyl-2-iodobenzoic acid, methyl ester.

    Substitution: 4-Formyl-2-azidobenzoic acid, methyl ester.

Scientific Research Applications

Benzoic acid, 4-formyl-2-iodo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl and iodine groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-formyl-2-iodo-, methyl ester depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These reactive sites allow the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-formyl-, methyl ester: Lacks the iodine atom, making it less reactive in substitution reactions.

    Benzoic acid, 4-iodo-, methyl ester: Lacks the formyl group, reducing its reactivity in nucleophilic addition reactions.

    Benzoic acid, 2-iodo-, methyl ester: The iodine atom is at the ortho position relative to the carboxyl group, altering its chemical properties.

Uniqueness

Benzoic acid, 4-formyl-2-iodo-, methyl ester is unique due to the presence of both the formyl and iodine groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

1253792-59-4

Molecular Formula

C9H7IO3

Molecular Weight

290.05 g/mol

IUPAC Name

methyl 4-formyl-2-iodobenzoate

InChI

InChI=1S/C9H7IO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3

InChI Key

LPRLKXULYATVAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)I

Origin of Product

United States

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